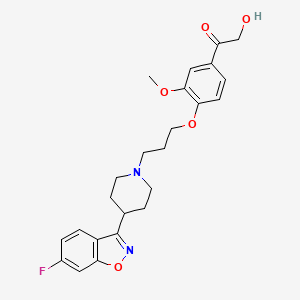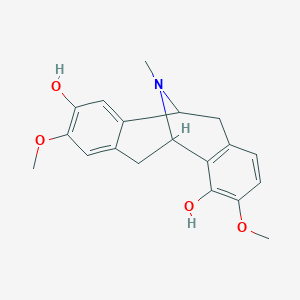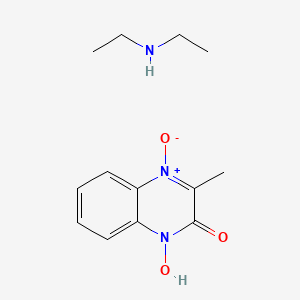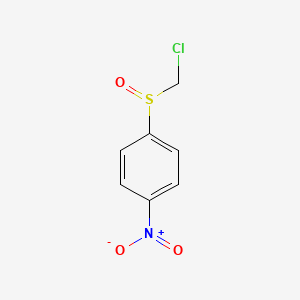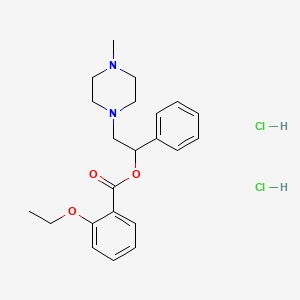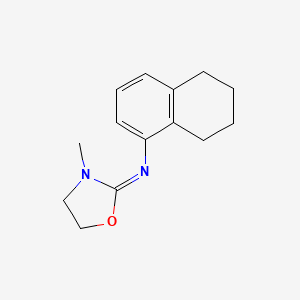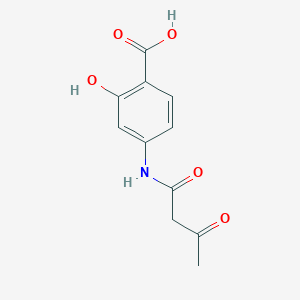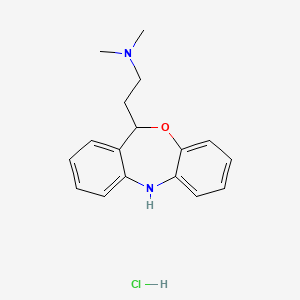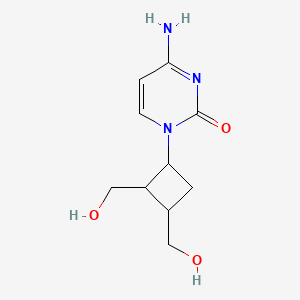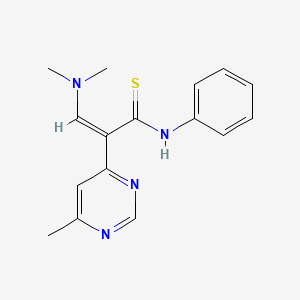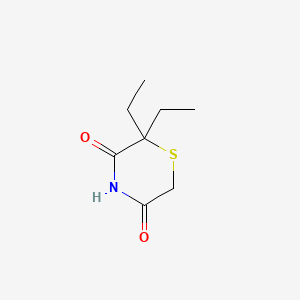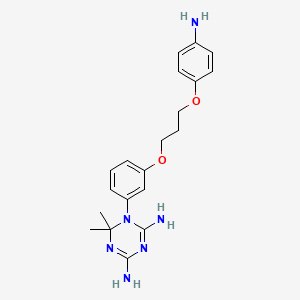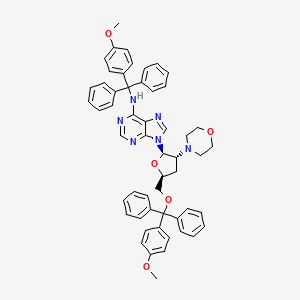
Adenosine, 2',3'-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 2’,3’-dideoxy-N-((4-methoxyphenyl)diphenylmethyl)-5’-O-((4-methoxyphenyl)diphenylmethyl)-2’-(4-morpholinyl)- is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes. This compound is characterized by the presence of multiple aromatic groups and a morpholine ring, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting material is often adenosine, which undergoes selective deoxygenation at the 2’ and 3’ positions. The introduction of the N-((4-methoxyphenyl)diphenylmethyl) and 5’-O-((4-methoxyphenyl)diphenylmethyl) groups can be achieved through nucleophilic substitution reactions, using appropriate protecting groups and catalysts to ensure selectivity. The morpholine ring is introduced via a nucleophilic substitution reaction, often under basic conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or the morpholine ring.
Substitution: The aromatic groups and the morpholine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of adenosine are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound could be investigated for its effects on adenosine receptors or other nucleoside-binding proteins.
Medicine
In medicine, adenosine derivatives are explored for their therapeutic potential in treating cardiovascular diseases, neurological disorders, and cancer. This compound might exhibit unique pharmacological properties due to its structural modifications.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would likely involve interactions with nucleoside-binding proteins or enzymes. The aromatic groups and morpholine ring could enhance binding affinity and selectivity, potentially leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: The parent compound, involved in numerous biochemical processes.
2’,3’-Dideoxyadenosine: A derivative lacking the 2’ and 3’ hydroxyl groups, used in antiviral research.
N6-Benzyladenosine: A derivative with a benzyl group at the N6 position, studied for its receptor activity.
Uniqueness
The unique combination of aromatic groups and a morpholine ring in this compound distinguishes it from other adenosine derivatives. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
134934-48-8 |
|---|---|
Molecular Formula |
C54H52N6O5 |
Molecular Weight |
865.0 g/mol |
IUPAC Name |
9-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-morpholin-4-yloxolan-2-yl]-N-[(4-methoxyphenyl)-diphenylmethyl]purin-6-amine |
InChI |
InChI=1S/C54H52N6O5/c1-61-45-27-23-41(24-28-45)53(39-15-7-3-8-16-39,40-17-9-4-10-18-40)58-50-49-51(56-37-55-50)60(38-57-49)52-48(59-31-33-63-34-32-59)35-47(65-52)36-64-54(42-19-11-5-12-20-42,43-21-13-6-14-22-43)44-25-29-46(62-2)30-26-44/h3-30,37-38,47-48,52H,31-36H2,1-2H3,(H,55,56,58)/t47-,48+,52+/m0/s1 |
InChI Key |
RBLGRFBUZQTZLH-WHCCNUDUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H](C[C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(CC(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



